molecular formula C8H9FN2 B1306925 5-Fluoro-2-methylbenzimidamide CAS No. 885956-82-1

5-Fluoro-2-methylbenzimidamide

Cat. No.: B1306925
CAS No.: 885956-82-1
M. Wt: 152.17 g/mol
InChI Key: QQTHLHHSUAXNEA-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzimidamide is an organic compound with the molecular formula C8H9FN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a methyl group on the benzimidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylbenzimidamide typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylbenzimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-methylbenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzaldehyde: A precursor in the synthesis of 5-Fluoro-2-methylbenzimidamide.

    5-Fluoro-2-methylbenzoic acid: An oxidation product of this compound.

    5-Fluoro-2-methylbenzylamine: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring. The presence of both a fluorine atom and a methyl group can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives .

Properties

IUPAC Name

5-fluoro-2-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTHLHHSUAXNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394470
Record name 5-fluoro-2-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885956-82-1
Record name 5-fluoro-2-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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